molecular formula C24H18N4O3S B216540 1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No. B216540
M. Wt: 442.5 g/mol
InChI Key: FFOQLSDMDKSOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTP and belongs to the class of pyrrolidine-2,5-dione derivatives.

Mechanism of Action

The mechanism of action of PPTP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. PPTP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. PPTP has also been found to exhibit anti-fungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

One of the major advantages of PPTP is its potential use in the treatment of various diseases. It has also been found to exhibit low toxicity and good pharmacokinetic properties. However, one of the major limitations of PPTP is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on PPTP. One of the major areas of research is the development of PPTP analogs with improved pharmacokinetic properties and solubility. Another area of research is the elucidation of the exact mechanism of action of PPTP. Further studies are also needed to determine the potential use of PPTP in the treatment of various diseases.

Synthesis Methods

The synthesis of PPTP involves the reaction of 4-phenoxyphenyl hydrazine with ethyl acetoacetate, followed by the reaction with phenacyl bromide and triethylamine. The final product is obtained by the reaction of the intermediate with thiosemicarbazide and sodium acetate in ethanol.

Scientific Research Applications

PPTP has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PPTP has been found to exhibit anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

1-(4-phenoxyphenyl)-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H18N4O3S/c29-21-15-20(32-24-25-22(26-27-24)16-7-3-1-4-8-16)23(30)28(21)17-11-13-19(14-12-17)31-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,26,27)

InChI Key

FFOQLSDMDKSOHE-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NNC(=N4)C5=CC=CC=C5

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NNC(=N4)C5=CC=CC=C5

Origin of Product

United States

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